molecular formula C12H9N B8769182 6-Methylnaphthalene-2-carbonitrile CAS No. 38879-95-7

6-Methylnaphthalene-2-carbonitrile

Cat. No.: B8769182
CAS No.: 38879-95-7
M. Wt: 167.21 g/mol
InChI Key: YYQROUFJRZIQNQ-UHFFFAOYSA-N
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Description

6-Methylnaphthalene-2-carbonitrile is an organic compound with the molecular formula C12H9N It is a derivative of naphthalene, characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylnaphthalene-2-carbonitrile typically involves the cyanation of 6-methylnaphthalene. One common method is the Rosenmund-von Braun reaction, where 6-methylnaphthalene is reacted with copper(I) cyanide in the presence of a suitable solvent under reflux conditions . Another approach involves the Sandmeyer reaction, where 6-methylnaphthalene is first diazotized and then treated with copper(I) cyanide .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyanation processes using similar methods but optimized for higher yields and efficiency. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production.

Chemical Reactions Analysis

Types of Reactions: 6-Methylnaphthalene-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methylnaphthalene-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylnaphthalene-2-carbonitrile involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the naphthalene ring can undergo electrophilic substitution. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .

Comparison with Similar Compounds

  • 2-Cyano-6-methoxybenzothiazole
  • 2-Methylnaphthalene
  • 6-Methylnaphthalene

Comparison: 6-Methylnaphthalene-2-carbonitrile is unique due to the presence of both a cyano and a methyl group, which confer distinct chemical reactivity and biological activity. Compared to 2-methylnaphthalene, the cyano group in this compound enhances its electrophilic properties, making it more reactive in certain chemical reactions .

Properties

CAS No.

38879-95-7

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

IUPAC Name

6-methylnaphthalene-2-carbonitrile

InChI

InChI=1S/C12H9N/c1-9-2-4-12-7-10(8-13)3-5-11(12)6-9/h2-7H,1H3

InChI Key

YYQROUFJRZIQNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C#N

Origin of Product

United States

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